Telotristat etiprate
Overview
Description
Telotristat etiprate is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase. It is formulated as this compound, a hippurate salt of telotristat ethyl. This compound is primarily used in combination with somatostatin analog therapy for the treatment of adults with diarrhea associated with carcinoid syndrome that is inadequately controlled by somatostatin analog therapy alone .
Mechanism of Action
Target of Action
Telotristat Etiprate primarily targets Tryptophan Hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . It converts tryptophan to 5-hydroxytryptophan, which is ultimately converted to serotonin .
Mode of Action
This compound, a prodrug, is metabolized in the body to its active form, Telotristat . Telotristat acts as an inhibitor of Tryptophan Hydroxylase, effectively blocking the conversion of tryptophan to 5-hydroxytryptophan . This inhibits the synthesis of serotonin, thereby reducing its levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin synthesis pathway . By inhibiting TPH, this compound reduces the production of serotonin, a hormone that can cause severe diarrhea when overproduced . This is particularly relevant in the context of neuroendocrine tumors (NETs), which can secrete excessive serotonin into the bloodstream, leading to carcinoid syndrome .
Pharmacokinetics
This compound is a prodrug that is converted in vivo to Telotristat . Peak plasma concentrations of this compound and Telotristat are attained within 0.5–2 hours and 1–3 hours, respectively, after a single oral dose . This compound should be administered orally 3 times daily with food .
Result of Action
The primary result of this compound’s action is a significant reduction in the frequency of daily bowel movements in patients with carcinoid syndrome . By inhibiting serotonin synthesis, this compound effectively controls the severe diarrhea associated with carcinoid syndrome .
Action Environment
The action of this compound is influenced by the presence of carboxylesterases in the body, which hydrolyze the prodrug to its active form, Telotristat . Furthermore, the drug’s efficacy can be influenced by the patient’s diet, as it should be taken with food .
Preparation Methods
The synthesis of telotristat etiprate involves multiple steps, including the formation of the hippurate salt of telotristat ethyl. The synthetic route typically involves the esterification of the carboxylic acid group of telotristat with ethanol to form telotristat ethyl, followed by the formation of the hippurate salt . Industrial production methods are designed to ensure high purity and yield, often involving optimized reaction conditions and purification steps to isolate the desired product.
Chemical Reactions Analysis
Telotristat etiprate undergoes various chemical reactions, including hydrolysis and inhibition of tryptophan hydroxylase. Common reagents and conditions used in these reactions include carboxylesterases for hydrolysis and specific inhibitors for tryptophan hydroxylase . The major products formed from these reactions include telotristat and its metabolites, which are primarily excreted in the feces .
Scientific Research Applications
Telotristat etiprate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to treat carcinoid syndrome diarrhea, a condition associated with neuroendocrine tumors that secrete excessive amounts of serotonin . By inhibiting tryptophan hydroxylase, this compound reduces serotonin production, thereby alleviating symptoms of carcinoid syndrome . Additionally, research is ongoing to explore its potential in preventing carcinoid heart disease and other serotonin-mediated complications .
Comparison with Similar Compounds
Telotristat etiprate is unique in its ability to inhibit tryptophan hydroxylase and reduce serotonin production. Similar compounds include other tryptophan hydroxylase inhibitors, such as p-chlorophenylalanine and 5-hydroxytryptophan . this compound is distinguished by its formulation as a hippurate salt, which enhances its bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPZBUIBYMVEA-CELUQASASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClF3N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137608-69-5 | |
Record name | Telotristat etiprate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TELOTRISTAT ETIPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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